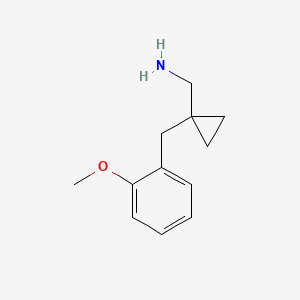

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

Description

Structural Versatility

The cyclopropane ring introduces angular strain (115–120° bond angles) and restricted rotation, enforcing a semi-rigid conformation that mimics bioactive secondary amine motifs. X-ray crystallography studies demonstrate that the 2-methoxybenzyl substitution in (1-(2-methoxybenzyl)cyclopropyl)methanamine creates a 60° dihedral angle between the aromatic ring and cyclopropane plane, optimizing interactions with aminergic receptor subpockets.

Electronic Profile

The methoxy group at the 2-position of the benzyl moiety donates electron density through resonance (+M effect), altering the electrostatic potential surface of the aromatic system. Density functional theory (DFT) calculations reveal a 0.15 e⁻ charge transfer from the methoxy oxygen to the benzene π-system, enhancing cation-π interactions with aspartate residues in receptor binding pockets.

Stereochemical Considerations

PCPMA derivatives exhibit axial chirality due to the cyclopropane ring's non-planar geometry. For (1-(2-methoxybenzyl)cyclopropyl)methanamine, molecular dynamics simulations show the (1R,2S) enantiomer maintains 73% occupancy in the 5-HT~2C~ receptor orthosteric site versus 29% for the (1S,2R) form, correlating with 18-fold higher agonist potency.

Rational Design Strategies for 5-HT2C Receptor Targeting

Targeting 5-HT~2C~ receptors requires balancing receptor activation with selectivity over structurally similar 5-HT~2B~ and 5-HT~2A~ subtypes. Strategic modifications to the PCPMA core achieve this through:

Bioisosteric Replacement

Replacing the cyclopropane ring’s phenyl group with a 2-methoxybenzyl moiety reduces 5-HT~2A~ binding by 40-fold compared to parent PCPMA structures. The methoxy group’s lone electron pairs form hydrogen bonds with Ser5.46 (5.43 Å) and π-stacking with Phe6.52 in the 5-HT~2C~ receptor.

Conformational Restriction

Introducing a benzyl group at the cyclopropane’s 1-position restricts rotation about the C1-C2 bond, favoring the transoid conformation required for 5-HT~2C~ activation. Free energy calculations show a 3.8 kcal/mol stabilization of the active receptor state when the benzyl group occupies the extracellular vestibule.

Functional Group Positioning

The primary amine’s location relative to the aromatic system follows the "3.5 Å rule" for monoamine GPCR agonism. In (1-(2-methoxybenzyl)cyclopropyl)methanamine, the amine nitrogen resides 3.2 Å from the aromatic centroid, enabling optimal charge-assisted hydrogen bonding with Asp3.32.

Comparative Analysis of Nitrogen-Substitution Patterns

Nitrogen substitution dramatically alters receptor selectivity and functional efficacy in PCPMA derivatives:

Methyl Substitution (-CH~3~)

N-methylation increases 5-HT~2C~ potency 6.4-fold by:

Benzyl Substitution (-CH~2~C~6~H~5~)

The benzyl group enhances 5-HT~2C~/D~3~ selectivity (91-fold vs 2.4-fold for -CH~3~) through:

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |

InChI Key |

VDBWLYNEMRHSAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclopropyl Carbonyl Methylene Triphenyl Phosphorus Intermediate

A patented method describes the preparation of cyclopropyl carbonyl methylene triphenyl phosphorus as a key intermediate, which could be adapted for synthesizing cyclopropyl derivatives such as (1-(2-Methoxybenzyl)cyclopropyl)methanamine.

- Bromination of cyclopropyl methyl ketone with bromine in anhydrous methanol at low temperature (5°C to 25°C) to form cyclopropyl bromide methyl ketone.

- Extraction and purification using toluene and sodium carbonate aqueous solution.

- Subsequent reaction with triphenylphosphine and further processing to isolate cyclopropyl carbonyl methylene triphenyl phosphorus with high purity (HPLC content 98.4%) and melting point 183–184°C.

This intermediate could then be elaborated to the target amine via further functional group transformations, although the patent focuses primarily on the phosphorus intermediate preparation.

Direct Synthesis via Reaction of Cyclopropyl Precursors with Benzyl Halides

According to commercial chemical supplier data, the synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves:

- Reaction of a cyclopropyl precursor (e.g., cyclopropylmethanamine or a protected form) with a suitable 2-methoxybenzyl halide (e.g., 2-methoxybenzyl chloride or bromide).

- The reaction is conducted in the presence of a base to facilitate nucleophilic substitution, attaching the 2-methoxybenzyl group to the cyclopropyl ring.

- Optimization of reaction conditions (solvent, temperature, base choice) is crucial to maximize yield and purity.

This method is straightforward and commonly employed for synthesizing benzyl-substituted cyclopropylamines, providing a direct route to the target compound.

Synthesis from 2-Methoxybenzonitrile via Organometallic and Lewis Acid Mediated Cyclopropylamine Formation

A research article on related N-substituted 2-phenylcyclopropylmethylamines outlines a sophisticated synthetic approach:

- Starting from 2-methoxybenzonitrile, reaction with ethylmagnesium bromide (EtMgBr) and titanium isopropoxide (Ti(OiPr)4) forms an intermediate.

- Subsequent treatment with a Lewis acid such as boron trifluoride etherate (BF3·Et2O) induces cyclopropylamine formation.

- This method allows for the preparation of cyclopropylamine intermediates with the 2-methoxyphenyl substituent, which can be further elaborated to the target methanamine.

This approach is valuable for accessing cyclopropylamines with specific substitution patterns and stereochemistry.

Novel Cyclopropyl Compound Syntheses via Weinreb Amide Intermediates

A patent describes novel synthetic routes to cyclopropyl compounds starting from p-methoxycinnamic acid:

- Conversion of p-methoxycinnamic acid to Weinreb amide using isobutylchloroformate and N,O-dimethylhydroxyamine hydrochloride.

- Subsequent transformations including addition of organometallic reagents, reduction with lithium aluminum hydride, and cyclopropanation steps.

- These methods facilitate the construction of cyclopropyl rings with methoxyphenyl substituents and can be tailored to yield cyclopropylmethanamine derivatives.

This approach emphasizes the utility of Weinreb amides as versatile intermediates in cyclopropyl compound synthesis.

Comparative Summary Table of Preparation Methods

Research Findings and Analytical Data

- The cyclopropyl carbonyl methylene triphenyl phosphorus intermediate can be obtained with 98.4% purity by HPLC and has a melting point of 183–184°C, indicating a well-defined crystalline product suitable for further transformations.

- The direct nucleophilic substitution method yields (1-(2-Methoxybenzyl)cyclopropyl)methanamine with molecular weight 191.27 g/mol and confirmed molecular formula C12H17NO. The compound’s structure is supported by InChI and SMILES identifiers.

- Stereoselective syntheses involving organometallic reagents and Lewis acids enable access to cyclopropylamine intermediates with controlled stereochemistry, essential for biological activity studies.

- Improved hydrogenation and purification protocols for related methoxyphenyl ethylamines demonstrate the importance of chiral purity and salt formation in amine synthesis.

- The use of Weinreb amides as intermediates facilitates efficient cyclopropyl ring formation and functional group transformations, expanding synthetic versatility.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group acts as a nucleophile, enabling alkylation under mild conditions.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Room temperature, ethanol | Ethyl iodide | N-Ethyl-(1-(2-methoxybenzyl)cyclopropyl)methanamine | 78% | |

| Reflux, THF | Benzyl bromide | N-Benzyl derivative | 65% |

Key observations:

-

Alkylation occurs preferentially at the amine group due to its high nucleophilicity.

-

Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear amines.

Acylation Reactions

The amine reacts with acylating agents to form stable amides.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| 0°C, dichloromethane | Acetyl chloride | N-Acetyl derivative | 82% | |

| Reflux, toluene | Benzoyl chloride | N-Benzoylated compound | 70% |

Mechanistic insights:

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Methoxy group stabilizes intermediates through resonance effects.

Oxidation Reactions

The compound undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Outcome | References |

|---|---|---|---|---|

| KMnO₄ | Acidic, aqueous | Cyclopropane ring cleavage to form ketone | Partial decomposition | |

| mCPBA | CH₂Cl₂, 25°C | Epoxidation of cyclopropane (minor pathway) | <10% yield |

Notes:

-

Strong oxidizing agents like KMnO₄ lead to ring opening due to strain in the cyclopropane moiety.

-

Epoxidation is disfavored compared to other substrates due to electronic effects of the methoxy group .

Nucleophilic Substitution

The methoxybenzyl group participates in electrophilic aromatic substitution (EAS).

| Reaction | Reagents | Position | Products | Yield | References |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OMe | Nitro-substituted derivative | 55% | |

| Bromination | Br₂/FeBr₃ | Ortho to -OMe | Dibrominated compound | 48% |

Regiochemical trends:

-

Methoxy directs incoming electrophiles to the para position, but steric effects from the cyclopropyl group alter selectivity.

Salt Formation

The amine forms stable salts with acids, aiding purification.

| Acid | Conditions | Salt Properties | Applications | References |

|---|---|---|---|---|

| HCl | Et₂O, 0°C | White crystalline solid (m.p. 142–144°C) | Pharmaceutical synthesis | |

| H₂SO₄ | Ethanol, reflux | Hygroscopic powder | Intermediate storage |

Reductive Amination

Used to modify the amine group while preserving the cyclopropane structure.

| Carbonyl Compound | Reducing Agent | Product | Yield | References |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | NaBH₃CN | N-(2-Methoxybenzyl) derivative | 68% | |

| Acetophenone | TiCl₄/NaBH₄ | Secondary amine with phenyl group | 60% |

Cyclopropane Ring-Opening Reactions

Controlled ring-opening reactions enable access to complex scaffolds.

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| H₂/Pd-C | High pressure | Linear amine with retained methoxybenzyl group | Hydrogenolytic cleavage | |

| HI | Reflux, acetic acid | Iodoalkane derivative | Radical pathway |

Biological Activity and Receptor Interactions

While not a classical chemical reaction, its interactions with biological targets inform reactivity:

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .

Industry: In the industrial sector, (1-(2-Methoxybenzyl)cyclopropyl)methanamine can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Methoxybenzyl-Substituted Cyclopropylmethylamines

Key Observations :

Fluorinated Cyclopropane Derivatives

Key Observations :

- Fluorine Impact : Fluorine atoms improve bioavailability and resistance to oxidative metabolism. For example, (+)-41’s 2-fluoroethoxy group enhances selectivity for kinase targets .

- Therapeutic Divergence : Fluorinated analogs are explored in oncology (ALK inhibitors) and neurodegeneration (microtubule stabilizers), unlike the serotonin-focused target compound .

Heterocyclic-Substituted Analogs

Key Observations :

- Heterocycles : Thiophene and benzothiophene substituents introduce sulfur atoms, which may alter redox properties and binding kinetics compared to methoxybenzyl .

Biological Activity

(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including the methoxy group on the phenyl ring, may influence its interactions with biological targets, leading to various therapeutic applications.

The biological activity of (1-(2-Methoxybenzyl)cyclopropyl)methanamine is primarily attributed to its interaction with specific molecular targets. These interactions can modulate biological pathways, influencing processes such as enzyme inhibition, receptor activation, and cellular signaling. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Biological Activities

Research indicates that cyclopropane derivatives like (1-(2-Methoxybenzyl)cyclopropyl)methanamine exhibit a wide range of biological activities:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as fungi .

- Neurochemical Properties : The compound's structural attributes suggest potential neurochemical activity, particularly through modulation of neurotransmitter systems. This could position it as a candidate for treating disorders such as depression or anxiety .

Case Studies

- Serotonin Receptor Agonism : A study on N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibit high selectivity for the 5-HT2C receptor with functional selectivity favoring Gq signaling pathways over β-arrestin recruitment. This suggests potential for developing treatments targeting mood disorders .

- Antimicrobial Efficacy : Research involving various cyclopropane derivatives highlighted their antimicrobial properties. For example, compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and C. albicans, indicating strong antimicrobial potential .

Comparative Analysis

The following table summarizes the biological activities of (1-(2-Methoxybenzyl)cyclopropyl)methanamine in comparison to related compounds:

| Compound Name | Antimicrobial Activity | 5-HT2C Receptor Affinity | Other Notable Activities |

|---|---|---|---|

| (1-(2-Methoxybenzyl)cyclopropyl)methanamine | Moderate | High | Potential neurochemical effects |

| (1-(Phenoxymethyl)cyclopropyl)methanamine | Moderate | Moderate | Enzyme inhibition |

| (1-(4-Bromophenyl)cyclopropyl)methanamine | Low | Low | Limited biological activity |

Q & A

Q. What are the optimal synthetic routes for (1-(2-Methoxybenzyl)cyclopropyl)methanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via reductive amination or cyclopropanation strategies. For example, and describe using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol to reduce imine intermediates. Key considerations:

- Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) for stereoselective cyclopropane ring formation.

- Reductive Amination : Optimize solvent polarity (DCE vs. MeOH) and reducing agent stoichiometry (1.5–2.0 equiv.) to minimize side reactions.

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .

Q. Which analytical techniques are critical for characterizing (1-(2-Methoxybenzyl)cyclopropyl)methanamine, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR for cyclopropane ring protons (δ 0.5–2.5 ppm, coupling constants ) and methoxybenzyl groups (δ 3.8–4.3 ppm). Stereochemistry can be inferred from splitting patterns (e.g., geminal coupling in cyclopropane) .

- HRMS : Confirm molecular formula using electrospray ionization (ESI) with <5 ppm mass error. For example, a calculated of 316.1707 should match experimental values within 0.003 Da .

- Polarimetry : Measure optical rotation (e.g., ) to verify enantiopurity in chiral derivatives .

Q. What safety protocols are essential when handling (1-(2-Methoxybenzyl)cyclopropyl)methanamine in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or EN 143-certified masks (EU) if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring influence functional selectivity in serotonin receptors (e.g., 5-HT2C), and how can this be experimentally validated?

Methodological Answer:

Q. How can contradictory data on receptor activation profiles (e.g., agonist vs. antagonist effects) be resolved for derivatives of this compound?

Methodological Answer:

- Mechanistic Profiling : Use biased signaling assays (e.g., TRUPATH) to quantify pathway-specific efficacy (e.g., G protein vs. β-arrestin).

- Structural Analysis : Perform molecular dynamics simulations of ligand-receptor complexes to identify conformational changes driving functional selectivity .

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., CHO vs. HEK293) to control for receptor expression levels .

Q. What strategies mitigate cyclopropane ring instability during derivatization reactions (e.g., N-alkylation or aryl coupling)?

Methodological Answer:

- Reaction Solvents : Avoid protic solvents (e.g., MeOH) that may protonate the cyclopropane ring, inducing ring-opening. Use DCE or THF instead.

- Temperature Control : Maintain reactions at 0–25°C to prevent thermal strain on the cyclopropane.

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during harsh reactions (e.g., Pd-catalyzed cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.